Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a compound used in the realm of biomedical exploration . It is intricately entwined in the pursuits of drug synthesis tailored for multifarious maladies, especially those precipitated by bacterial infestations . This compound is profoundly endowed with antimicrobial astuteness and assumes the role of an invaluable arsenal in combating the unyielding virulence of resilient bacterial strains .

Molecular Structure Analysis

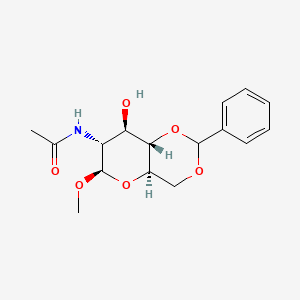

The molecular formula of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is C16H21NO6 . Its molecular weight is 323.34 . The IUPAC name is N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide .科学的研究の応用

Biomedical Research

“Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside” is a highly intricate and multifaceted biomedical compound with antitumor and antiviral properties, making it widely used in studying cancer and viral afflictions . It is intricately entwined in the pursuits of drug synthesis tailored for multifarious maladies, especially those precipitated by the perilous scourge of bacterial infestations .

Glycosaminoglycan and Protein Synthesis

This compound has been evaluated for its effects on the incorporation of D-[3H]glucosamine, [35S]sulfate, and L-[14C]leucine into cellular glycoconjugates. It exhibits a concentration-dependent reduction of D-[3H]glucosamine, but not of [35S]sulfate incorporation into isolated glycosaminoglycans (GAGs), without affecting L-[14C]leucine incorporation into total protein synthesis .

Inhibition of Cellular GAG Synthesis

The compound exhibits an inhibitory effect on D-[3H]glucosamine incorporation into isolated GAGs by diluting the specific activity of cellular D-[3H]glucosamine and by competing for the same metabolic pathways .

Premature Chain Termination in GAGs

The inhibitory effects of the compound on cellular GAG synthesis may be mediated by the incorporation of a 4-deoxy moiety into GAGs resulting in premature chain termination .

Enzymatic Inhibitor of Normal Sugar Metabolites

The compound may serve as an enzymatic inhibitor of the normal sugar metabolites .

Uridine Trapping Mechanism

The inhibition of total protein synthesis from cultures treated with the compound suggests a uridine trapping mechanism which would result in the depletion of UTP pools and cause the inhibition of total protein synthesis .

作用機序

特性

IUPAC Name |

N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)14-11(22-16(12)20-2)8-21-15(23-14)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18)/t11-,12-,13-,14-,15?,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDVOAZVARITEI-ANNNQLRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)